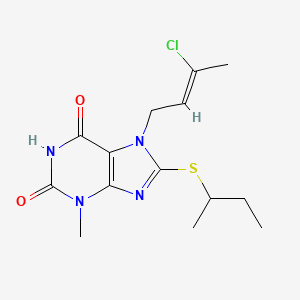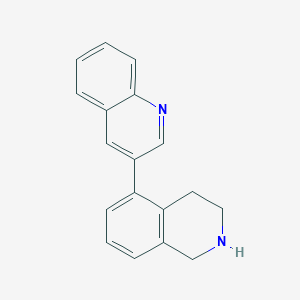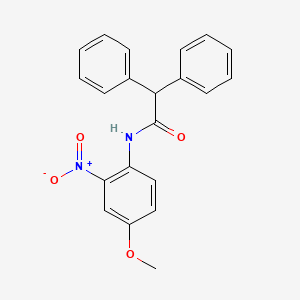![molecular formula C17H26N4O2 B5301032 4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine](/img/structure/B5301032.png)
4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as DU-176b and belongs to the class of direct oral anticoagulants (DOACs).
Wirkmechanismus
DU-176b selectively binds to the active site of factor Xa and inhibits its activity, thereby preventing the formation of thrombin and subsequent clot formation. This mechanism of action is different from traditional anticoagulants, which target multiple components of the coagulation cascade.
Biochemical and Physiological Effects:
DU-176b has been shown to have a predictable pharmacokinetic profile and a low potential for drug-drug interactions. It has a rapid onset of action and a relatively short half-life, which allows for easy management of bleeding complications. DU-176b also has a low potential for food and drug interactions, which is a significant advantage over traditional anticoagulants.
Vorteile Und Einschränkungen Für Laborexperimente
DU-176b has several advantages for laboratory experiments, including its high purity and stability, which allows for accurate and reproducible results. However, it is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification. Furthermore, its high cost may limit its availability for research purposes.
Zukünftige Richtungen
DU-176b has several potential future directions for research, including its use in combination with other anticoagulants or antiplatelet agents, as well as its potential applications in the prevention and treatment of other cardiovascular diseases. Further studies are needed to determine its long-term safety and efficacy, as well as its potential for drug interactions and adverse effects.
In conclusion, DU-176b is a synthetic compound that has shown promising results in the prevention and treatment of thromboembolic disorders. Its unique mechanism of action and low potential for drug interactions make it a safer and more effective alternative to traditional anticoagulants. Further studies are needed to determine its potential applications in other cardiovascular diseases and its long-term safety and efficacy.
Synthesemethoden
The synthesis of DU-176b involves several steps, including the formation of a spirocyclic intermediate, followed by the introduction of a pyrimidine ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of DU-176b is a complex process that requires expertise in synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
DU-176b has been extensively studied for its potential applications in the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism. It works by inhibiting the activity of factor Xa, which is a key component of the coagulation cascade. DU-176b has shown promising results in clinical trials and is considered to be a safer and more effective alternative to traditional anticoagulants, such as warfarin.
Eigenschaften
IUPAC Name |
2-(2-amino-4,6-dimethylpyrimidin-5-yl)-1-(3-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-12-14(13(2)20-16(18)19-12)11-15(22)21-7-3-17(4-8-21)5-9-23-10-6-17/h3-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGGISWKJWWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)CC(=O)N2CCC3(CC2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)
![3-(butylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300976.png)
![4-(cyclopropylmethyl)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300983.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5301006.png)


![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B5301020.png)


